molecular formula C9H17N3S B13754019 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 7271-49-0

5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B13754019
CAS No.: 7271-49-0
M. Wt: 199.32 g/mol
InChI Key: XTWRQARBVPMUPP-UHFFFAOYSA-N
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Description

5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a heptyl group attached to the nitrogen atom at the 5-position of the triazole ring and a thione group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of heptyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate under reflux conditions in ethanol . The reaction conditions are crucial to ensure the formation of the desired triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and anticancer agent. Research has indicated that it can inhibit certain enzymes and pathways involved in inflammation and cancer progression .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to enhance their performance .

Comparison with Similar Compounds

Uniqueness: The heptyl group in 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique hydrophobic properties, making it more suitable for applications requiring lipophilicity. This distinguishes it from other triazole derivatives with different substituents .

Properties

CAS No.

7271-49-0

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

5-heptyl-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-10-9(13)12-11-8/h2-7H2,1H3,(H2,10,11,12,13)

InChI Key

XTWRQARBVPMUPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC(=S)NN1

Origin of Product

United States

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